molecular formula C23H21BrN2OS B5053817 4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide

4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B5053817
M. Wt: 453.4 g/mol
InChI Key: YOSAMQFYJBNPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has been widely used in scientific research. It is a thiazole derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it has been suggested that it may work by inhibiting specific enzymes involved in cancer cell growth and inflammation. It may also work by modulating certain signaling pathways involved in Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. It may also be useful in studies related to Alzheimer's disease. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.

Future Directions

There are several future directions for research related to 4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One direction is to further investigate its mechanism of action, which may help to better understand its potential therapeutic uses. Additionally, further studies are needed to determine its safety and efficacy in humans. Other future directions may include exploring its potential as a treatment for other diseases and disorders, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

The synthesis of 4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 2,5-dimethylthiophenol, 4-phenoxybenzaldehyde, and 2-aminobenzothiazole in the presence of hydrobromic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been used in various scientific research studies. It has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It has also been used in studies related to Alzheimer's disease, where it has shown promising results in improving cognitive function. Additionally, it has been studied for its potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS.BrH/c1-16-8-9-17(2)21(14-16)22-15-27-23(25-22)24-18-10-12-20(13-11-18)26-19-6-4-3-5-7-19;/h3-15H,1-2H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSAMQFYJBNPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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